Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone

Medicinal Chemistry Lead Optimization Physicochemical Property

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone (CAS 1491748-46-9) is a synthetic small molecule belonging to the aryloxy ketone class, characterized by a 4-bromo-2-nitrophenoxy moiety linked via an ether bridge to a cyclopropyl methyl ketone terminus. Its molecular formula is C₁₁H₁₀BrNO₄ with a molecular weight of 300.10 g·mol⁻¹, and it features three pharmacophoric elements—the electron-withdrawing nitro group at the ortho position, the bromine atom at the para position enabling further cross-coupling functionalization, and the strained cyclopropyl ring conferring conformational restriction and metabolic stability advantages.

Molecular Formula C11H10BrNO4
Molecular Weight 300.10 g/mol
Cat. No. B7940496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone
Molecular FormulaC11H10BrNO4
Molecular Weight300.10 g/mol
Structural Identifiers
SMILESC1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C11H10BrNO4/c12-8-3-4-11(9(5-8)13(15)16)17-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2
InChIKeyMGAYONGPVRSONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone: Core Chemotype, Structural Identity, and Procurement-Relevant Characteristics


2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone (CAS 1491748-46-9) is a synthetic small molecule belonging to the aryloxy ketone class, characterized by a 4-bromo-2-nitrophenoxy moiety linked via an ether bridge to a cyclopropyl methyl ketone terminus . Its molecular formula is C₁₁H₁₀BrNO₄ with a molecular weight of 300.10 g·mol⁻¹, and it features three pharmacophoric elements—the electron-withdrawing nitro group at the ortho position, the bromine atom at the para position enabling further cross-coupling functionalization, and the strained cyclopropyl ring conferring conformational restriction and metabolic stability advantages . The compound is primarily sourced through custom synthesis and is offered by multiple chemical suppliers as a research-grade intermediate with typical purity specifications of ≥95% .

Why In-Class Aryloxy Ketone Analogs Cannot Substitute for 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone in Research and Development Workflows


Despite apparent structural similarity to other 4-bromo-2-nitrophenoxy derivatives and cyclopropyl ketone intermediates, 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone occupies a unique position at the intersection of three functional modalities—the ether-linked bromonitroarene, the cyclopropane ring, and the α-ether ketone—that jointly govern reactivity, metabolic fate, and downstream synthetic utility . Replacing the cyclopropyl group with a methyl substituent (as in 1-(4-bromo-2-nitrophenoxy)propan-2-one, CAS 1254332-83-6, MW 274.07) eliminates the conformational constraint and alters both the steric and electronic landscape of the ketone, directly impacting enzyme-binding geometries and metabolic stability profiles . Conversely, substituting the ether linkage with a direct C–C bond (as in 1-[1-(4-bromo-2-nitrophenyl)cyclopropyl]ethan-1-one, CAS 2229495-93-4, MW 284.11) changes the electron density distribution on the aromatic ring and removes the O-demethylation metabolic soft spot, fundamentally altering pharmacokinetic behavior . The bromine atom at the para position is not merely a synthetic handle—its presence versus chlorine or hydrogen analogs modulates both lipophilicity (affecting logP and membrane permeability) and the capacity for late-stage Suzuki or Buchwald–Hartwig diversification, making generic substitution scientifically unjustifiable without quantitative re-validation of the entire structure–activity relationship [1].

Quantitative Differentiation Evidence for 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation versus Methyl Ketone Analog

The cyclopropyl ketone terminus in the target compound confers a molecular weight of 300.10 g·mol⁻¹, which is 26.03 Da higher than the methyl ketone analog 1-(4-bromo-2-nitrophenoxy)propan-2-one (MW 274.07 g·mol⁻¹) . This ~9.5% increase in molecular weight is accompanied by the replacement of a freely rotatable methyl group with a constrained cyclopropane ring (bond angles ~60° versus ideal sp³ 109.5°) that reduces the number of rotatable bonds and introduces ring strain energy (~27.5 kcal·mol⁻¹), both of which are known to influence target binding entropy and metabolic susceptibility [1]. The cyclopropyl group also modestly increases calculated logP relative to the methyl analog due to the additional methylene units, which can enhance membrane permeability while the ring strain maintains metabolic stability—a combination not achievable with the linear methyl analog [2].

Medicinal Chemistry Lead Optimization Physicochemical Property

Ether vs. Direct C–C Linkage: Structural Isomer Differentiation

The target compound (MW 300.10, C₁₁H₁₀BrNO₄) features an ether oxygen linking the 4-bromo-2-nitrophenoxy group to the ethanone backbone, whereas its structural isomer 1-[1-(4-bromo-2-nitrophenyl)cyclopropyl]ethan-1-one (CAS 2229495-93-4, MW 284.11, C₁₁H₁₀BrNO₃) has the cyclopropyl group directly attached to the aromatic ring with no intervening oxygen atom . This difference of 15.99 Da corresponds precisely to the mass of one oxygen atom and fundamentally alters the electron distribution: in the target compound, the ether oxygen donates electron density into the aromatic ring via resonance (+M effect), activating it toward electrophilic substitution, whereas the direct C–C linked isomer lacks this activation . The ether linkage also introduces a metabolically labile site susceptible to O-dealkylation by cytochrome P450 enzymes—a property exploited in the design of chromogenic P450 substrates based on p-nitrophenoxy derivatives [1]. Furthermore, the ether oxygen serves as a hydrogen bond acceptor that can participate in key ligand–protein interactions not available in the C–C linked isomer.

Synthetic Chemistry Metabolic Stability Reactivity Profile

Bromo Substituent: Synthetic Handle Differentiation versus Des-Bromo and Chloro Analogs

The para-bromo substituent on the nitrophenoxy ring provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling rapid analog generation for structure–activity relationship (SAR) studies [1]. This is in contrast to the des-bromo analog (hypothetical 2-(2-nitrophenoxy)-1-cyclopropylethanone) which lacks a halogen coupling site, and the chloro analog which, while also amenable to cross-coupling, exhibits lower reactivity in oxidative addition steps due to the stronger C–Cl bond (bond dissociation energy: C–Br ~285 kJ·mol⁻¹ vs. C–Cl ~327 kJ·mol⁻¹) [2]. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing (anomalous scattering) and as a mass spectrometry tag due to its characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1), facilitating metabolite identification and structural confirmation [3]. The 4-bromo-2-nitrophenol precursor (CAS 7693-52-9, mp 90–94 °C) is a well-characterized building block whose Suzuki coupling with boronic acids has been systematically studied, providing a validated synthetic pathway for diversification at the para position .

Cross-Coupling Late-Stage Functionalization SAR Exploration

Cyclopropyl Ketone Metabolic Stability Advantage versus Unstrained Alkyl Ketones

The cyclopropyl ketone moiety confers a well-documented metabolic stability advantage over unstrained alkyl ketones due to the 'cyclopropane effect,' wherein the ring strain (~27.5 kcal·mol⁻¹) and unique bonding character (Walsh orbitals, partial π-character) alter the susceptibility of the adjacent carbonyl to enzymatic reduction and the α-methylene to oxidative metabolism [1]. In medicinal chemistry campaigns, cyclopropyl incorporation has been associated with improved metabolic stability, enhanced target selectivity, and increased residence time at the binding site [2]. The target compound's cyclopropyl ketone differs fundamentally from the methyl ketone analog 1-(4-bromo-2-nitrophenoxy)propan-2-one, where the freely rotating methyl group presents a more accessible substrate for carbonyl-modifying enzymes . Additionally, 2-bromo-1-cyclopropylethanone (CAS 69267-75-0)—a simpler cyclopropyl ketone building block lacking the 4-bromo-2-nitrophenoxy moiety—has been employed in the synthesis of potent and selective human A₃ adenosine receptor antagonists, demonstrating the translational relevance of cyclopropyl ketone intermediates in drug discovery .

Drug Metabolism Pharmacokinetics Cyclopropane Effect

4-Bromo-2-nitrophenoxy Scaffold Validation through Antitumor Activity of Downstream Derivatives

A peer-reviewed study demonstrated that the 4-bromo-2-nitrophenoxy scaffold, when conjugated to 5-fluorouracil (5-FU) via a dimethyl acyloxymethyl linker to form N₁-(2-(4-bromo-2-nitrophenoxy)-2-dimethyl acyloxymethyl)-5-fluorouracil (MW 446.19), exhibited significant antitumor activity against A549 human lung adenocarcinoma cells in vitro, with reduced toxicity to normal cells relative to the tumor cell line [1][2]. The compound was fully characterized by ¹H-NMR, ¹³C-NMR, ESI-MS, and single-crystal X-ray diffraction, confirming the structural integrity of the 4-bromo-2-nitrophenoxy moiety in the final bioactive molecule [3]. While this evidence is for a derivative rather than the target compound itself, it validates the 4-bromo-2-nitrophenoxy fragment as a productive building block for generating bioactive molecules, and the target compound's cyclopropyl ketone provides a distinct vector for further functionalization not explored in the 5-FU conjugate series .

Antitumor Activity Prodrug Design 5-Fluorouracil Conjugates

High-Value Research and Industrial Application Scenarios for 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone


Medicinal Chemistry Lead Optimization: Cyclopropyl-Containing Kinase or Receptor Modulator Synthesis

The compound's cyclopropyl ketone terminus provides a conformationally constrained scaffold that, based on the cyclopropane effect documented in medicinal chemistry literature, can improve target binding entropy and metabolic stability relative to unstrained alkyl ketone analogs [1]. The para-bromo substituent enables late-stage Suzuki–Miyaura diversification to explore SAR at the 4-position of the phenoxy ring without resynthesizing the entire scaffold, making this compound an efficient starting point for generating focused libraries [2]. This is particularly relevant for programs targeting kinases, GPCRs, or epigenetic proteins where cyclopropyl-containing inhibitors have demonstrated clinical success.

Antitumor Agent Discovery: 4-Bromo-2-nitrophenoxy Prodrug and Conjugate Platforms

The validated antitumor activity of the 4-bromo-2-nitrophenoxy scaffold in 5-fluorouracil conjugates against A549 lung adenocarcinoma cells establishes this fragment as a productive warhead for anticancer agent design [3]. The target compound's cyclopropyl ketone offers an alternative conjugation vector compared to the dimethyl acyloxymethyl linker used in published work, enabling exploration of novel prodrug release mechanisms or bifunctional conjugates. The nitro group may additionally serve as a bioreductive trigger in hypoxic tumor microenvironments, a hypothesis supported by the broader literature on nitroaromatic prodrugs in cancer therapy.

Chemical Biology Probe Development: Chromogenic or Affinity-Based Assay Reagents

The p-nitrophenoxy ether substructure has been exploited in the development of chromogenic substrates for cytochrome P450 enzymes, where enzymatic O-dealkylation releases the chromogenic nitrophenolate ion [4]. The target compound's ether linkage, combined with the cyclopropyl ketone terminus, offers a unique scaffold for designing P450 activity probes that could differentiate between CYP isoforms based on their capacity to process cyclopropyl-containing substrates. Additionally, the bromine atom provides a heavy atom tag for mass spectrometry-based metabolomics and an isotopic signature that facilitates metabolite tracing in complex biological matrices.

Synthetic Methodology Development: Cyclopropyl Ketone Functionalization Platforms

The compound serves as a versatile substrate for developing and validating new synthetic methodologies targeting cyclopropyl ketone functionalization, including nickel-catalyzed γ-alkylation, reductive ring-opening cross-coupling, and stereoselective nucleophilic additions [5]. The presence of the bromine atom on the aromatic ring also enables orthogonal functionalization of the aryl and cyclopropyl moieties, making this compound a valuable test substrate for chemoselectivity studies in bifunctional electrophile chemistry.

Quote Request

Request a Quote for 2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.